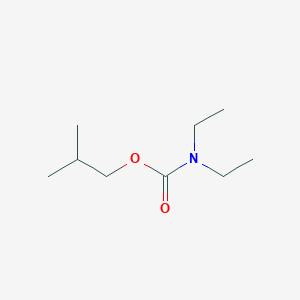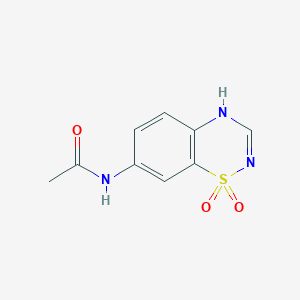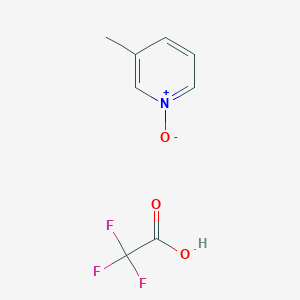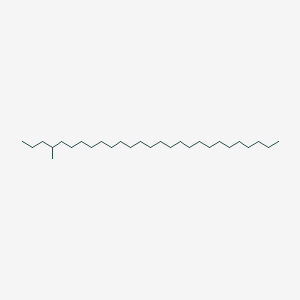![molecular formula C16H14O2 B14349409 Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- CAS No. 94054-03-2](/img/structure/B14349409.png)
Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- is an organic compound with a complex structure that includes a cyclopropyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- typically involves the reaction of 2-(2-hydroxyphenyl)cyclopropyl ketone with phenyl lithium or phenyl magnesium bromide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- can be compared with other similar compounds such as:
Benzophenone: Similar structure but lacks the cyclopropyl group.
2-Hydroxybenzophenone: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenyl ketone: Similar structure but lacks the hydroxyphenyl group.
Uniqueness: The presence of both the cyclopropyl and hydroxyphenyl groups in Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- imparts unique chemical properties and reactivity, making it distinct from the similar compounds listed above.
Properties
CAS No. |
94054-03-2 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
[2-(2-hydroxyphenyl)cyclopropyl]-phenylmethanone |
InChI |
InChI=1S/C16H14O2/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11/h1-9,13-14,17H,10H2 |
InChI Key |
WVJZKORCAMMNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)



![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)






